molecular formula C13H16O B1589471 Cyclopentyl 4-methylphenyl ketone CAS No. 97802-97-6

Cyclopentyl 4-methylphenyl ketone

Cat. No. B1589471
CAS RN: 97802-97-6
M. Wt: 188.26 g/mol
InChI Key: ATPGKQPKLIKHTF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a solid substance .


Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular weight of Cyclopentyl 4-methylphenyl ketone is 188.26 g/mol. The SMILES string representation of the molecule is Cc1ccc (CCC (=O)C2CCCC2)cc1 .


Chemical Reactions Analysis

Cyclopentyl 4-methylphenyl ketone can participate in multicomponent reactions. For instance, it can react with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild and metal-free conditions to synthesize diversely functionalized cyclopentene derivatives .


Physical And Chemical Properties Analysis

Cyclopentyl 4-methylphenyl ketone is a solid substance . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Green Chemistry Applications

Cyclopentyl methyl ether, closely related to Cyclopentyl 4-methylphenyl ketone in its structural motifs, has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions by the acetalization of aliphatic and aromatic aldehydes or ketones, using ammonium salts as environmentally friendly acidic catalysts (Azzena et al., 2015).

Catalysis and Synthetic Applications

  • Nickel-Catalyzed Cycloaddition : Cyclopropyl phenyl ketone, which shares reactivity patterns with Cyclopentyl 4-methylphenyl ketone, underwent oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate for Ni(0)-catalyzed homo- or heterocycloaddition, yielding cyclopentane compounds with carbonyl substituents at the 1,3-position (Ogoshi et al., 2006).
  • Synthetic Precursors : Doubly activated cyclopropanes, derived from reactions involving similar ketones, served as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to densely functionalized pyrroles upon treatment with primary amines (Wurz & Charette, 2005).

Oxidation Reactions

Monosubstituted cycloalkanes, including derivatives of Cyclopentyl 4-methylphenyl ketone, undergo regio- and enantioselective aliphatic C–H oxidation with H2O2 catalyzed by manganese complexes. This process demonstrates a method for the highly enantioselective oxidation of nonactivated methylenic sites, providing a pathway for the creation of chiral ketones (Milan, Bietti, & Costas, 2017).

Silylation of Ketones

Methylplatinum triflate coordinated with specific ligands serves as a highly selective catalyst for the dehydrogenative silylation of ketones, leading to the formation of silyl enol ethers. This highlights a catalytic process relevant to the manipulation of ketone functionalities, including those similar to Cyclopentyl 4-methylphenyl ketone (Ozawa et al., 2001).

properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGKQPKLIKHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473489
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-methylphenyl ketone

CAS RN

97802-97-6
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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